molecular formula C15H16ClN3O B14938052 3-(2-Chloro-phenyl)-N-(3-imidazol-1-yl-propyl)-acrylamide CAS No. 335398-70-4

3-(2-Chloro-phenyl)-N-(3-imidazol-1-yl-propyl)-acrylamide

Cat. No.: B14938052
CAS No.: 335398-70-4
M. Wt: 289.76 g/mol
InChI Key: UBKRMUCGANDDKC-VOTSOKGWSA-N
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Description

3-(2-Chloro-phenyl)-N-(3-imidazol-1-yl-propyl)-acrylamide (CAS: 335398-70-4) is an acrylamide derivative featuring a 2-chlorophenyl group at the 3-position of the acrylamide backbone and a 3-imidazol-1-yl-propyl substituent on the nitrogen atom .

Properties

CAS No.

335398-70-4

Molecular Formula

C15H16ClN3O

Molecular Weight

289.76 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)prop-2-enamide

InChI

InChI=1S/C15H16ClN3O/c16-14-5-2-1-4-13(14)6-7-15(20)18-8-3-10-19-11-9-17-12-19/h1-2,4-7,9,11-12H,3,8,10H2,(H,18,20)/b7-6+

InChI Key

UBKRMUCGANDDKC-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCCCN2C=CN=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCCCN2C=CN=C2)Cl

solubility

38.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-phenyl)-N-(3-imidazol-1-yl-propyl)-acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Attachment of the propyl chain: The imidazole ring is then functionalized with a propyl chain through alkylation reactions.

    Formation of the acrylamide moiety:

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-phenyl)-N-(3-imidazol-1-yl-propyl)-acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-phenyl)-N-(3-imidazol-1-yl-propyl)-acrylamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The imidazole ring, for example, is known to interact with metal ions and enzymes, potentially inhibiting or activating their functions.

Comparison with Similar Compounds

Key Findings

Functional Group Impact :

  • Imidazole and pyridine substituents influence electronic properties and binding interactions.
  • Chlorophenyl groups enhance lipophilicity across analogs .

Synthetic Methods :

  • Palladium catalysis () and X-ray crystallography () are critical for stereochemical control and structural validation.

Applications :

  • Acrylamides with aromatic substituents (e.g., pyridine, imidazole) may target biological systems, while phthalimides/naphthalimides are suited for materials science .

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